REACTION_CXSMILES
|
[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:5][CH:6]=1.C1(S(N2C(C3C=CC=CC=3)O2)(=O)=[O:36])C=CC=CC=1.C(Cl)Cl.CO.[NH4+].[OH-]>C1COCC1.C1(C)C=CC=CC=1>[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH:26]([OH:36])[C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
KN(SiMe3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1OC1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1OC1C1=CC=CC=C1
|
Name
|
CH2Cl2 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirred for 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1 N HCl solution (500 mL)
|
Type
|
EXTRACTION
|
Details
|
It was extracted with EtOAc (3×500 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a white solid residue which
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |